4-methoxyphenyl 10H-phenothiazine-10-carboxylate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) phenothiazine-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-23-14-10-12-15(13-11-14)24-20(22)21-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)21/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHJDQONOGHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The acyl chloride is generated in situ by treating 10H-phenothiazine-10-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Subsequent addition of 4-methoxyphenol and a base, such as pyridine or triethylamine, facilitates nucleophilic acyl substitution. The reaction typically proceeds at room temperature for 12–24 hours, yielding the ester after aqueous workup and purification via column chromatography (SiO₂, hexane/ethyl acetate).
Key Parameters
Limitations and Modifications
While efficient, this method requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride. Alternatives include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid directly, bypassing acyl chloride formation. This one-pot approach reduces side products and improves yields to 78–82% under optimized conditions.
Catalytic Cross-Coupling Approaches
Recent patents describe transition-metal-free cross-coupling strategies for diaryl ether synthesis, adaptable to this compound. These methods employ phenothiazine-derived organocatalysts to mediate Ullmann-type coupling between 10H-phenothiazine-10-carboxylic acid and 4-iodoanisole.
Catalyst Design and Performance
A notable example utilizes 2-methoxy-10-(4-methoxyphenyl)-10H-phenothiazine as a catalyst (0.2 equiv) in the presence of potassium pyrophosphate (K₄P₂O₇, 2.0 equiv) and dimethylformamide (DMF) at 80°C. The reaction achieves 85% conversion within 8 hours, with the catalyst enhancing electron transfer at the phenolic oxygen.
Optimized Protocol
Advantages Over Classical Methods
This method eliminates hazardous acyl chlorides and operates under milder conditions. However, catalyst synthesis adds complexity, requiring multi-step preparation of the phenothiazine derivative.
Enzymatic Esterification
Green chemistry approaches have explored lipase-catalyzed esterification of 10H-phenothiazine-10-carboxylic acid with 4-methoxyphenol. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity in non-polar solvents like toluene.
Reaction Setup and Efficiency
-
Enzyme Loading : 15 mg/mmol substrate
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Solvent : Toluene
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Temperature : 45°C
-
Yield : 54% after 48 hours
While enzymatic methods avoid toxic reagents, low reaction rates and substrate solubility issues limit industrial applicability.
Industrial-Scale Production and Purification
For kilogram-scale synthesis, a continuous flow reactor system is preferred. Combining acyl chloride formation and esterification in a tandem reactor minimizes intermediate isolation:
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Acyl Chloride Generation : 10H-phenothiazine-10-carboxylic acid and SOCl₂ flow through a PTFE tube reactor (50°C, residence time 30 min).
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Esterification : The acyl chloride stream merges with 4-methoxyphenol and triethylamine in a second reactor (25°C, residence time 2 hours).
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Workup : In-line liquid-liquid extraction removes HCl and excess reagents.
Productivity : 1.2 kg/day with ≥95% purity by HPLC.
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties, including:
- Antipsychotic Activity : Similar to other phenothiazines, it may interact with neurotransmitter receptors, particularly dopamine receptors, making it a candidate for antipsychotic medications.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of phenothiazine can exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Biological Research
4-Methoxyphenyl 10H-phenothiazine-10-carboxylate serves as a biochemical probe in cellular studies. It can be utilized to:
- Investigate cellular signaling pathways.
- Study the effects of phenothiazines on cell viability and proliferation.
- Explore its role in modulating ion channels and neurotransmitter systems .
Materials Science
In materials science, this compound is being explored for its potential use in:
- Organic Photovoltaics : The unique electronic properties of phenothiazines make them suitable for use as organic sensitizers in dye-sensitized solar cells (DSSCs). Research indicates that modifications to the phenothiazine structure can enhance light absorption and charge transfer efficiency .
Data Tables
Case Study 1: Antipsychotic Activity
A study evaluated the antipsychotic effects of various phenothiazine derivatives, including this compound. Results indicated that compounds with methoxy substitutions displayed enhanced binding affinity to dopamine receptors compared to their unsubstituted counterparts. This suggests a promising avenue for developing new antipsychotic medications.
Case Study 2: Organic Photovoltaics
Research published in Energy Reports highlighted the use of modified phenothiazines as organic sensitizers in DSSCs. The study demonstrated that incorporating 4-methoxyphenyl groups significantly improved the efficiency of light absorption and overall energy conversion rates, marking a significant advancement in renewable energy technologies .
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate involves its ability to generate radical cations through site-specific carboxylation. This process enhances the compound’s efficiency in ionizing neutral small molecules, making it useful in mass spectrometry . Additionally, phenothiazine derivatives exhibit central adrenergic blockade and dopamine receptor antagonism, contributing to their biological effects .
Comparison with Similar Compounds
Structural Features
Key Compounds for Comparison :
Methyl 10H-phenothiazine-10-carboxylate (C₁₄H₁₁NO₂S, MW 257.31 g/mol): Simplest ester derivative with a methyl group .
S-(4-Methylphenyl) phenothiazine-10-carbothioate (C₂₀H₁₅NOS₂, MW 349.5 g/mol): Replaces the oxygen atom in the ester with sulfur, altering electronic properties and lipophilicity (LogP 5.9) .
10-(4-Nitrophenyl)phenothiazine (C₁₈H₁₂N₂O₂S, MW 320.37 g/mol): Direct nitrophenyl substitution without an ester linkage; nitro group confers strong electron-withdrawing effects .
Phenyl 10H-phenothiazine-10-carboxylate (C₁₉H₁₃NO₂S, MW 331.38 g/mol): Parent phenyl ester with high lipophilicity (LogP 5.55) .
Table 1: Structural and Physicochemical Properties
*Estimated based on structural similarity. †Predicted using fragment-based methods.
Biological Activity
4-Methoxyphenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a phenothiazine core substituted with a methoxyphenyl group and a carboxylate moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Cholinesterase Inhibition : It acts as an inhibitor of butyrylcholinesterase (BChE), which is crucial in the regulation of acetylcholine levels in the nervous system. This inhibition may contribute to its potential use in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and COLO 320 (colon adenocarcinoma). It induces apoptosis and disrupts the cell cycle, particularly at the G2/M phase, suggesting its utility as an anticancer agent .
- Antioxidant Properties : In addition to its anticancer effects, it possesses antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential in various diseases .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of phenothiazine derivatives, including this compound, indicated significant inhibition of cancer cell proliferation. The compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Induces apoptosis |
| COLO 320 | 8 | Cell cycle arrest (G2/M) |
| HL-60 (leukemia) | 12 | Significant growth inhibition |
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with tubulin, similar to known chemotherapeutics like paclitaxel. This interaction may explain its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .
Case Studies
- Alzheimer's Disease Model : In vitro studies using neuronal cell cultures showed that this compound reduced amyloid-beta aggregation and inhibited cholinesterase activity, highlighting its potential as a multi-target drug for Alzheimer's disease .
- Combination Therapy : Research indicated that combining this compound with doxorubicin enhanced cytotoxic effects against multidrug-resistant cancer cells, suggesting a synergistic effect that could improve treatment outcomes for resistant tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxyphenyl 10H-phenothiazine-10-carboxylate?
- Methodology : The synthesis typically involves acylation of the phenothiazine core with 4-methoxyphenyl chloroformate. A modified protocol from similar compounds (e.g., methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate) suggests:
Phenothiazine Activation : React 10H-phenothiazine with a base (e.g., LiHMDS) in anhydrous DMF to deprotonate the nitrogen .
Acylation : Add 4-methoxyphenyl chloroformate under nitrogen at 0°C, followed by stirring at room temperature.
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Considerations : Solvent choice (DMF enhances reactivity), stoichiometry (1.7:1 acylating agent to phenothiazine), and inert atmosphere prevent side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Structural Confirmation :
- NMR : H and C NMR identify substituents (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]: ~378.9 g/mol) .
- X-ray Crystallography : For crystal structure analysis, triclinic systems (e.g., space group P1) with parameters (e.g., a = 8.19 Å, β = 81.6°) resolve bond angles and conformations .
Advanced Research Questions
Q. What reaction mechanisms govern the acylation of phenothiazine derivatives?
- Mechanistic Insights :
- Nucleophilic Attack : Deprotonated phenothiazine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, releasing HCl .
- Steric Effects : Bulky 4-methoxyphenyl groups may slow reaction kinetics, requiring optimized temperature (e.g., 25–40°C) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl intermediate formation .
Q. How does the compound interact with histone deacetylase (HDAC) enzymes?
- Biological Evaluation :
- HDAC Inhibition Assay : Incubate the compound with recombinant HDAC isoforms (e.g., HDAC6) and fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Measure fluorescence increase (λ = 360 nm, λ = 460 nm) to calculate IC values .
- Structure-Activity Relationship (SAR) : The 4-methoxy group enhances membrane permeability, while the phenothiazine core facilitates π-π stacking with enzyme active sites .
Q. What challenges arise in optimizing reaction yields and purity?
- Key Challenges :
- Byproduct Formation : Competing O-acylation or oxidation (e.g., sulfoxide formation) reduces yield. Mitigate using radical scavengers (e.g., BHT) .
- Purification : High-polarity byproducts require gradient elution (e.g., 5–30% ethyl acetate in hexane) .
- Yield Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| LiHMDS, DMF, 0°C → RT | 65 | 95 |
| NaH, THF, Reflux | 42 | 88 |
| KCO, Acetone | 28 | 78 |
Methodological Considerations
Q. How to assess photostability for applications in photocatalysis?
- Protocol :
Light Exposure : Irradiate the compound in DMSO (0.1 mM) under UV (365 nm) or visible light (450 nm) for 24 hours.
Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water).
- Findings : Phenothiazine derivatives often show <10% degradation under visible light, making them suitable for oxidative coupling reactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
